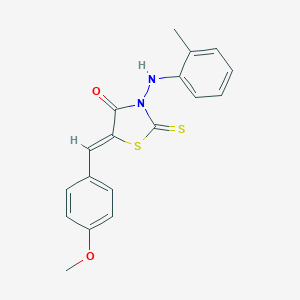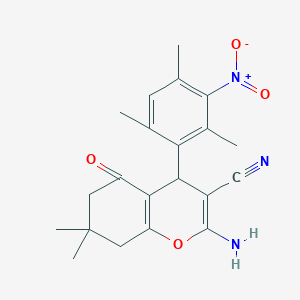![molecular formula C23H19NO3 B415788 ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate](/img/structure/B415788.png)
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a benzoquinoline moiety, and an acetic acid ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate typically involves multi-step organic reactions. The starting materials often include 2-hydroxybenzaldehyde and 2-aminobenzoic acid, which undergo a series of condensation and cyclization reactions to form the benzoquinoline core. The final step involves esterification with ethyl acetate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzoquinoline moiety can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The compound’s fluorescent properties are attributed to its ability to interact with specific biomolecules, leading to changes in fluorescence intensity.
Comparison with Similar Compounds
Similar Compounds
- **[2-Hydroxy-phenyl]-benzo[f]quinolin-1-yl]-acetic acid ethyl ester
- **[3-(2-Hydroxy-phenyl)-benzo[f]quinolin-1-yl]-propionic acid ethyl ester
- **[3-(2-Hydroxy-phenyl)-benzo[f]quinolin-1-yl]-acetic acid methyl ester
Uniqueness
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C23H19NO3 |
|---|---|
Molecular Weight |
357.4g/mol |
IUPAC Name |
ethyl 2-[3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate |
InChI |
InChI=1S/C23H19NO3/c1-2-27-22(26)14-16-13-20(18-9-5-6-10-21(18)25)24-19-12-11-15-7-3-4-8-17(15)23(16)19/h3-13,25H,2,14H2,1H3 |
InChI Key |
ROLQFYCJHDUCHH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4O |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dimethyl-2-(methylsulfanyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415705.png)
![3-[(2,4-dimethylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B415706.png)
![2-(benzylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415708.png)
![3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B415711.png)




![9-Anthracenecarbaldehyde [2,6-di(1-azepanyl)-4-pyrimidinyl]hydrazone](/img/structure/B415716.png)

![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B415720.png)
![N-[5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B415721.png)
![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B415724.png)
![3-[3-bromo-4-(dimethylamino)benzylidene]-1H-indene-1,2(3H)-dione](/img/structure/B415726.png)
